[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol
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Overview
Description
[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol is a chiral epoxide compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and an oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2-chlorophenyl)-(4-fluorophenyl)methanol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of [(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of enzyme activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in biochemical studies.
Comparison with Similar Compounds
[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol can be compared with other epoxide compounds, such as:
Epoxiconazole: A fungicide with a similar oxirane ring structure but different substituents.
Styrene oxide: A simpler epoxide with a phenyl group, used in polymer chemistry.
Propylene oxide: A small epoxide used in the production of polyurethane foams.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
855251-10-4 |
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Molecular Formula |
C15H12ClFO2 |
Molecular Weight |
278.70 g/mol |
IUPAC Name |
[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C15H12ClFO2/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14,18H,9H2/t14-,15-/m0/s1 |
InChI Key |
UIDGXRLUAXSGDA-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H]2[C@](O2)(CO)C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CO)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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